Evidence Item 1: Scaffold-Level Comparison of Physicochemical Properties vs. 1-(Pyridin-3-yl)-1,4-diazepane
No quantitative, comparator-based differential evidence (e.g., head-to-head IC₅₀ values, selectivity panels, or in vivo PK data) was identified for 1-Acetyl-4-(pyridin-3-ylmethyl)-1,4-diazepane-6-carboxylic acid (CAS 1316223-23-0) against any specific structural analog. A class-level inference can be drawn from the computed physicochemical properties of the target compound versus the simpler analog 1-(pyridin-3-yl)-1,4-diazepane (CAS 223796-20-1). The target compound possesses an additional carboxylic acid group (predicted pKa ≈ 3.38) and an acetyl group, resulting in a substantially lower lipophilicity (XLogP3 = -2.8) compared to the analog (XLogP3 ≈ 0.5 for 1-(pyridin-3-yl)-1,4-diazepane, estimated). This difference predicts higher aqueous solubility and reduced passive membrane permeability for the target compound [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) and hydrogen bond acceptor/donor count as determinants of solubility and permeability |
|---|---|
| Target Compound Data | XLogP3 = -2.8; HBD = 1; HBA = 5; TPSA = 73.74 Ų |
| Comparator Or Baseline | 1-(Pyridin-3-yl)-1,4-diazepane: XLogP3 = 0.5 (estimated); HBD = 1; HBA = 3; TPSA = 28.2 Ų |
| Quantified Difference | ΔXLogP3 ≈ -3.3 log units; ΔTPSA ≈ +45.5 Ų |
| Conditions | Computed properties (PubChem 2025 release; XLogP3 version 3.0) |
Why This Matters
A 3.3 log unit shift in lipophilicity predicts a >1,000-fold difference in octanol-water partition coefficient, directly impacting formulation strategy, assay compatibility (e.g., DMSO solubility, non-specific binding), and the suitability of the compound for cell-based versus biochemical screening formats.
- [1] PubChem Compound Summary for CID 66510024: Computed Properties (XLogP3, HBD, HBA, TPSA). View Source
- [2] PubChem Compound Summary for CID 10654891: 1-(pyridin-3-yl)-1,4-diazepane. Computed Properties. View Source
